

Physical and chemical properties of "Methyl 2-hydroxy-4-phenylbenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-hydroxy-4-phenylbenzoate**

Cat. No.: **B176660**

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An In-depth Technical Guide to Methyl 2-hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-phenylbenzoate is a biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic pathway, and expected analytical characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with theoretical and extrapolated data based on analogous compounds.

Chemical Identity and Structure

Methyl 2-hydroxy-4-phenylbenzoate is an organic compound featuring a biphenyl core structure with a hydroxyl and a methyl ester functional group.

- IUPAC Name: **Methyl 2-hydroxy-4-phenylbenzoate**
- CAS Number: 117369-94-5

- Molecular Formula: C₁₄H₁₂O₃
- Molecular Weight: 228.24 g/mol
- Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O
- InChI Key: InChI=1S/C14H12O3/c1-17-14(16)12-7-6-11(9-13(12)15)10-4-2-3-5-8-10

Structure:

Caption: 2D Chemical Structure of **Methyl 2-hydroxy-4-phenylbenzoate**.

Physical and Chemical Properties

Specific experimental data for the physical properties of **Methyl 2-hydroxy-4-phenylbenzoate** are not readily available. The data presented in the following table is largely predicted or extrapolated from structurally similar compounds.

Property	Value	Source/Method
Molecular Weight	228.24 g/mol	Calculated
Appearance	Expected to be a solid at room temperature	Based on similar biphenyl derivatives
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water.	Based on general properties of phenylbenzoates
pKa	The phenolic hydroxyl group is expected to be weakly acidic.	General chemical principles

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This approach would involve the palladium-catalyzed reaction of a phenylboronic acid with a halogenated methyl hydroxybenzoate derivative.

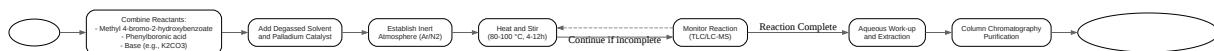
Reaction Scheme:

Methyl 4-bromo-2-hydroxybenzoate + Phenylboronic acid → **Methyl 2-hydroxy-4-phenylbenzoate**

Detailed Experimental Protocol:

- Reaction Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-2-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 eq) or potassium phosphate (K_3PO_4 , 2.0 eq).
- Solvent and Catalyst: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.02-0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.02-0.05 eq).
- Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Methyl 2-hydroxy-4-phenylbenzoate**.

Experimental Workflow Diagram:



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Caption: Proposed workflow for the synthesis of **Methyl 2-hydroxy-4-phenylbenzoate** via Suzuki-Miyaura cross-coupling.

Expected Analytical and Spectral Data

While experimental spectra for **Methyl 2-hydroxy-4-phenylbenzoate** are not available, the following section details the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:
 - A singlet for the methyl ester protons ($-\text{OCH}_3$) is expected around 3.8-4.0 ppm.
 - A singlet for the phenolic hydroxyl proton ($-\text{OH}$) is expected, with its chemical shift being concentration-dependent and likely appearing downfield.
 - A series of aromatic protons in the range of 6.8-8.0 ppm. The specific splitting patterns would depend on the coupling constants between the protons on both phenyl rings. The protons on the substituted ring will show a more complex pattern due to the varied electronic environments.
- ^{13}C NMR:
 - A signal for the methyl ester carbon ($-\text{OCH}_3$) is expected around 50-55 ppm.
 - The carbonyl carbon of the ester ($-\text{C=O}$) should appear in the range of 165-170 ppm.
 - A series of signals for the aromatic carbons will be present in the 110-160 ppm range. The carbon attached to the hydroxyl group will be shifted downfield.

Infrared (IR) Spectroscopy:

- A broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the phenolic hydroxyl group.
- A strong absorption band around 1680-1720 cm^{-1} due to the C=O stretching of the ester functional group.
- Several sharp absorption bands in the 1450-1600 cm^{-1} region corresponding to C=C stretching in the aromatic rings.
- C-O stretching bands are expected in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS):

- The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 228$. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Potential Applications

Currently, there is no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of **Methyl 2-hydroxy-4-phenylbenzoate**. However, the phenylbenzoate scaffold is present in various biologically active molecules. Derivatives of phenylbenzoate have been investigated for a range of activities, including antimicrobial and anticancer properties. The presence of the hydroxyl and phenyl substituents could make this molecule a candidate for further investigation in drug discovery programs, potentially as a building block for more complex molecules.

Conclusion

Methyl 2-hydroxy-4-phenylbenzoate is a compound of interest with a well-defined chemical structure. While specific experimental data on its physical properties and biological activities are scarce, this guide provides a solid foundation for researchers by outlining its key chemical characteristics, a robust synthetic strategy, and expected analytical data. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com